Ortho- vs. Para-Substitution Regiochemical Impact
The target compound (CAS 898751-41-2) features ortho-substitution of the morpholinomethyl group relative to the ketone, whereas its regioisomer Cyclohexyl 4-(morpholinomethyl)phenyl ketone (CAS 898770-79-1) has para-substitution . Ortho-substitution introduces greater steric hindrance around the carbonyl, which can alter both photochemical behavior in photoinitiator applications and binding interactions with biological targets compared to the para-isomer. While direct comparative bioactivity data for these two regioisomers is not available in the open literature, the calculated structural difference (ortho vs. para) is a well-established parameter in medicinal chemistry for modulating target engagement [1].
| Evidence Dimension | Substitution pattern (regiochemistry) |
|---|---|
| Target Compound Data | Ortho-substituted (2-position morpholinomethyl relative to ketone) |
| Comparator Or Baseline | Cyclohexyl 4-(morpholinomethyl)phenyl ketone (CAS 898770-79-1); para-substituted |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity comparison available |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
For researchers selecting a scaffold for SAR studies, the ortho-isomer offers a distinct steric environment that cannot be replicated by the para-isomer, making them non-interchangeable.
- [1] Hüsler, R., Schwabe, R., & Luisoli, R. Phenyl alkyl ketone substituted by cyclic amine and a process for the preparation thereof. US Patent US6191182B1, 2001. View Source
